molecular formula C7H6BClN2O2 B6179392 (5-chloro-1H-indazol-4-yl)boronic acid CAS No. 2402783-25-7

(5-chloro-1H-indazol-4-yl)boronic acid

Cat. No.: B6179392
CAS No.: 2402783-25-7
M. Wt: 196.4
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-chloro-1H-indazol-4-yl)boronic acid typically involves the reaction of 5-chloro-1H-indazole with a boronic acid reagent. One common method includes the use of palladium-catalyzed borylation reactions. For instance, the reaction of 5-chloro-1H-indazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium phosphate can yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

(5-chloro-1H-indazol-4-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-chloro-1H-indazol-4-yl)boronic acid in biological systems is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its boronic acid moiety. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-chloro-1H-indazol-4-yl)boronic acid is unique due to the presence of the chlorine substituent, which can influence its reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .

Properties

CAS No.

2402783-25-7

Molecular Formula

C7H6BClN2O2

Molecular Weight

196.4

Purity

95

Origin of Product

United States

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